molecular formula C21H21NO2S2 B2790237 2-(ethylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide CAS No. 2034253-92-2

2-(ethylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide

Cat. No.: B2790237
CAS No.: 2034253-92-2
M. Wt: 383.52
InChI Key: ZVAKWQZYQFSXPV-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide is a synthetic benzamide derivative engineered for advanced chemical biology and drug discovery research. This compound features a multifaceted molecular architecture, incorporating a benzamide core substituted with an ethylsulfanyl group, linked to a hydroxyethylphenylethyl scaffold bearing a thiophen-3-yl moiety. The presence of the thiophene ring, a privileged structure in medicinal chemistry, is known to enhance binding potential to various biological targets and improve pharmacokinetic properties . This structural combination suggests potential for diverse research applications. Compounds within this class are frequently investigated for their bioactivity profiles. Related benzamide-thiophene hybrids are explored in pharmaceutical research for their interactions with various enzymatic systems and cellular receptors . Similarly, complex molecules featuring thiophene and hydroxy-ethyl-amino motifs serve as important scaffolds in developing bioactive molecules with defined target engagement . The specific arrangement of hydrogen bond donor/acceptor sites and hydrophobic regions in this molecule makes it a valuable chemical tool for probing protein-ligand interactions, structure-activity relationship studies, and as a synthetic intermediate for library development. Researchers can utilize this compound in high-throughput screening campaigns, target identification studies, and as a lead structure for optimizing potency and selectivity in drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S2/c1-2-26-20-6-4-3-5-18(20)21(24)22-13-19(23)16-9-7-15(8-10-16)17-11-12-25-14-17/h3-12,14,19,23H,2,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAKWQZYQFSXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Ethylthio Group: This step involves the substitution of a hydrogen atom on the benzamide ring with an ethylthio group, typically using an ethylthiol reagent in the presence of a base.

    Attachment of the Hydroxy and Thiophenyl Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The ethylsulfanyl group (-S-C₂H₅) and thiophene ring are primary oxidation targets:

  • Ethylsulfanyl oxidation :

    • Reagent : H₂O₂ (in acetic acid) or mCPBA (meta-chloroperbenzoic acid)

    • Product : Sulfoxide (-SO-C₂H₅) or sulfone (-SO₂-C₂H₅) derivatives .

    • Conditions : Room temperature for sulfoxides; elevated temperatures (40–60°C) for sulfones.

  • Thiophene oxidation :

    • Reagent : Ozone or RuO₄

    • Product : Ring-opening to form dicarbonyl intermediates or sulfolane derivatives .

Oxidation Reaction Data Table

Functional GroupReagentConditionsProduct
-S-C₂H₅H₂O₂/AcOH25°C, 2 hr-SO-C₂H₅
-S-C₂H₅mCPBA40°C, 6 hr-SO₂-C₂H₅
ThiopheneO₃-78°C, 1 hrDicarbonyl intermediate

Reduction Reactions

The hydroxyethyl group (-CH(OH)-) and amide linkage are susceptible to reduction:

  • Hydroxyethyl reduction :

    • Reagent : NaBH₄ or LiAlH₄

    • Product : Ethylene glycol derivative (-CH₂-OH) .

  • Amide reduction :

    • Reagent : BH₃·THF

    • Product : Secondary amine (-NH-CH₂-) .

Substitution Reactions

Electrophilic substitution occurs on the thiophene ring and phenyl group :

  • Thiophene halogenation :

    • Reagent : Cl₂ or Br₂ (with FeCl₃ catalyst)

    • Product : 2-halo-thiophene derivatives .

  • Phenyl group nitration :

    • Reagent : HNO₃/H₂SO₄

    • Product : Nitro-substituted aryl compounds .

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis :

    • Reagent : HCl (6M), reflux

    • Product : Benzoic acid and corresponding amine .

  • Basic hydrolysis :

    • Reagent : NaOH (aqueous), heat

    • Product : Sodium benzoate and amine .

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura couplings:

  • Reagent : Pd(PPh₃)₄, aryl boronic acid

  • Conditions : 80°C, DMF/H₂O

  • Product : Biaryl-thiophene hybrids .

Key Research Findings

  • Steric effects : The hydroxyethyl group hinders nucleophilic attack at the amide carbonyl.

  • Electronic effects : The ethylsulfanyl group donates electron density, activating the thiophene ring toward electrophiles .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Class Key Functional Groups Tautomerism Electronic Features
Target Compound Ethylsulfanyl, hydroxyethylamine, thiophene Unlikely Moderate lipophilicity (thiophene)
Triazole-thiones [7–9] Phenylsulfonyl, difluorophenyl, triazole Yes Polar (sulfonyl), halogen effects
Benzamide hydrazinecarbothioamides [4–6] Hydrazinecarbothioamide, benzamide No Strong hydrogen-bonding (C=S, NH)
Triazole-linked benzamide 2f 1,2,3-triazole, dibenzylamino No High polarity (triazole, amide)

Spectroscopic Profiles

IR and NMR data from provide critical benchmarks for comparison:

  • IR Spectroscopy :
    • The target compound’s benzamide carbonyl (C=O) stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides [4–6] .
    • Absence of C=S (1243–1258 cm⁻¹) distinguishes it from triazole-thiones [7–9], which retain this feature .
  • NMR Spectroscopy :
    • The hydroxyethyl group’s protons (δ ~3.5–4.5 ppm) and thiophene aromatic signals (δ ~6.8–7.5 ppm) would differentiate it from halogen-substituted analogues (e.g., [7–9] with δ ~7.5–8.0 ppm for difluorophenyl) .

Table 3: Key Spectroscopic Data

Compound Class IR C=O (cm⁻¹) IR C=S (cm⁻¹) ¹H-NMR Features
Target Compound ~1660–1680 Absent Hydroxyethyl (δ 3.5–4.5), thiophene
Triazole-thiones [7–9] Absent 1247–1255 Aromatic sulfonyl (δ 7.8–8.2)
Hydrazinecarbothioamides [4–6] 1663–1682 1243–1258 NH stretches (δ 8.0–10.0)

Pharmacological and Physicochemical Considerations

While direct pharmacological data for the target compound are unavailable, structural parallels suggest hypotheses:

  • Lipophilicity : The ethylsulfanyl and thiophene groups may enhance membrane permeability compared to polar sulfonyl or triazole analogues .
  • Beta-3 Adrenoceptor Relevance: highlights species-specific efficacy of beta-3 agonists. If the target compound interacts with this receptor, its selectivity and pharmacokinetics would require evaluation against human beta-3 AR isoforms .
  • Stability : Unlike triazole-thiones [7–9], the target compound’s lack of tautomerism may improve metabolic stability in vivo .

Biological Activity

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula:

  • IUPAC Name : 2-(ethylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide
  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : 341.42 g/mol

Structural Characteristics

The structure includes:

  • An ethylsulfanyl group which may enhance lipophilicity.
  • A hydroxy group , suggesting potential for hydrogen bonding.
  • A thiophenyl ring , which could contribute to its electronic properties.

Anticancer Properties

Recent studies have indicated that similar compounds with ethylsulfanyl and hydroxy functionalities exhibit significant anticancer activities. For example, derivatives of benzamide have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

StudyCompoundActivityMechanism
Ethylsulfanyl derivativesAnticancerInduction of apoptosis
Benzamide analogsAnticancerInhibition of cell proliferation

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of compounds containing thiophene rings. These compounds have been effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

StudyCompoundActivityTarget
Thiophene derivativesAntimicrobialMRSA
Benzamide derivativesAntimicrobialGram-positive bacteria

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes. For instance, it has been suggested that similar structures can inhibit tyrosinase, an enzyme involved in melanin production, which is relevant in skin pigmentation disorders.

EnzymeInhibitor TypeIC50 Value (µM)
TyrosinaseCompetitive inhibitor1.71 ± 0.49

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzamide derivatives demonstrated that compounds with ethylsulfanyl groups exhibited enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and inhibition of survival signaling pathways.

Case Study 2: Antimicrobial Screening

In a high-throughput screening of thiophene-containing compounds, several showed potent activity against MRSA. The structure-activity relationship (SAR) indicated that the presence of the thiophene ring was crucial for antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 2-(ethylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the benzamide core with thiophene derivatives and introducing the ethylsulfanyl group via nucleophilic substitution. A critical step is the purification of intermediates using column chromatography or recrystallization to ensure high yield and purity. Challenges include controlling steric hindrance during thiophene ring functionalization and avoiding side reactions at the hydroxyethyl moiety. Reaction conditions (e.g., temperature, solvent polarity) must be optimized, as highlighted in analogous syntheses of benzamide-thiophene hybrids .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the integration of thiophene protons (δ 6.8–7.5 ppm) and the hydroxyethyl group (broad singlet at δ 4.5–5.5 ppm). Fourier-Transform Infrared (FT-IR) spectroscopy identifies key functional groups, such as the amide C=O stretch (~1650 cm⁻¹) and S–C bonds (~650 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak and fragmentation pattern .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

  • Methodological Answer : The compound exhibits limited solubility in polar solvents like water but dissolves well in dimethyl sulfoxide (DMSO) or dichloromethane. Solubility must be tested empirically using UV-Vis spectroscopy or gravimetric analysis. For biological assays, DMSO stock solutions should be prepared at ≤1% (v/v) to avoid cellular toxicity. Solvent selection directly affects reaction kinetics and purification efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the stability of the ethylsulfanyl group during functionalization?

  • Methodological Answer : The ethylsulfanyl group is prone to oxidation under acidic or high-temperature conditions. Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify degradation thresholds. Reductive environments (e.g., argon atmosphere) and low temperatures (0–5°C) during substitution reactions minimize unwanted oxidation. Catalytic agents like triphenylphosphine may stabilize intermediates .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like kinase enzymes or GPCRs. The ethylsulfanyl and thiophene moieties are prioritized for pharmacophore mapping due to their electron-rich regions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electrostatic potential surfaces, aiding in structure-activity relationship (SAR) studies .

Q. How do structural modifications (e.g., substituting thiophene with furan) alter the compound’s reactivity and bioactivity?

  • Methodological Answer : Comparative studies using isosteric replacements (e.g., furan vs. thiophene) reveal differences in electronic distribution and steric effects. Furan’s lower aromaticity reduces π-π stacking but increases susceptibility to electrophilic attack. Bioactivity assays (e.g., IC₅₀ in cancer cell lines) paired with HPLC-MS metabolite profiling quantify changes in potency and metabolic stability. Such modifications require iterative synthetic cycles and in vitro validation .

Q. What experimental designs address contradictions in reported biological activity data for similar benzamide derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values or receptor binding affinities often arise from assay variability (e.g., cell line heterogeneity, incubation time). A standardized protocol using orthogonal assays (e.g., fluorescence polarization for binding, MTT for cytotoxicity) with internal controls (e.g., reference inhibitors) improves reproducibility. Meta-analysis of PubChem BioAssay data (AID 743255) identifies trends across studies .

Methodological Notes

  • Data Interpretation : Cross-validate spectral and computational data with crystallographic studies (if available) to resolve ambiguities in stereochemistry .
  • Contradictions : and report conflicting solubility profiles for benzamide-thiophene hybrids; this may reflect differences in substituent electronegativity or crystallinity.
  • Ethical Compliance : Adhere to in vitro research guidelines; no in vivo testing is permitted without regulatory approval .

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